molecular formula C21H15FN2O5 B5963257 N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide

N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide

Cat. No.: B5963257
M. Wt: 394.4 g/mol
InChI Key: HPTQEENVGGCLGJ-UHFFFAOYSA-N
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Description

N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide is a synthetic organic compound with the molecular formula C21H15FN2O5 It is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O5/c22-16-9-7-14(8-10-16)20(25)13-29-19-6-2-4-17(12-19)23-21(26)15-3-1-5-18(11-15)24(27)28/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQEENVGGCLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide typically involves a multi-step process:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Oxidation and Etherification: The intermediate undergoes oxidation to form the oxo group, followed by etherification to introduce the ethoxy linkage.

    Coupling with Nitrobenzamide: The final step involves coupling the intermediate with 3-nitrobenzamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide
  • N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}benzamide

Uniqueness

N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

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